1-(2-(Bromomethyl)-4-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-1-one is an organic compound with a complex structure that includes a bromomethyl group, a mercapto group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-1-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the mercapto group. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time. The industrial process would also focus on minimizing waste and improving the overall sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-1-one exerts its effects depends on its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The mercapto group can form disulfide bonds, which are important in protein structure and function. The propanone backbone provides a stable framework for these reactive groups.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)propan-1-one: This compound lacks the mercapto group but has a similar bromomethyl and propanone structure.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: This compound has a methoxy group instead of a mercapto group, leading to different chemical properties.
Uniqueness
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-1-one is unique due to the presence of both bromomethyl and mercapto groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrOS |
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Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-10(12)9-4-3-8(13)5-7(9)6-11/h3-5,13H,2,6H2,1H3 |
InChI Key |
UWQNTRVLQZMNNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)S)CBr |
Origin of Product |
United States |
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